Cas no 1016888-28-0 (2-chloro-N-(pentan-3-yl)propanamide)

2-クロロ-N-(ペンタン-3-イル)プロパンアミドは、有機合成中間体として重要な化合物です。分子式C8H16ClNOで表され、アミド結合と反応性の高いクロロ基を有するため、医薬品や農薬の合成において有用な原料となります。その構造的特徴から、選択的な反応性を示し、複雑な分子骨格の構築に適しています。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く利用可能です。特にペプチド修飾やヘテロ環合成の分野で応用されることが多いです。

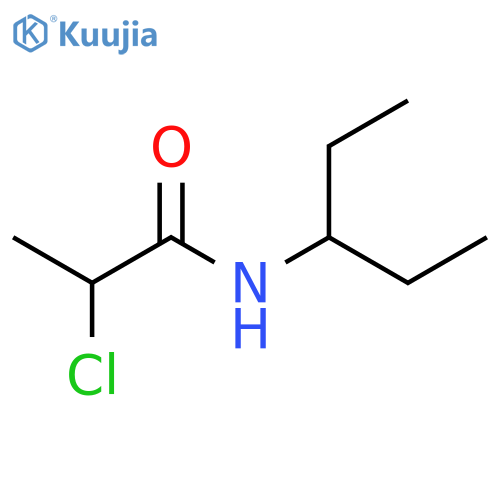

1016888-28-0 structure

商品名:2-chloro-N-(pentan-3-yl)propanamide

CAS番号:1016888-28-0

MF:C8H16ClNO

メガワット:177.671741485596

MDL:MFCD09942776

CID:4567244

2-chloro-N-(pentan-3-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(pentan-3-yl)propanamide

- Propanamide, 2-chloro-N-(1-ethylpropyl)-

- 2-chloro-N-(pentan-3-yl)propanamide

-

- MDL: MFCD09942776

- インチ: 1S/C8H16ClNO/c1-4-7(5-2)10-8(11)6(3)9/h6-7H,4-5H2,1-3H3,(H,10,11)

- InChIKey: ZOJCNUBERQBDEU-UHFFFAOYSA-N

- ほほえんだ: C(NC(CC)CC)(=O)C(Cl)C

計算された属性

- せいみつぶんしりょう: 177.092042g/mol

- どういたいしつりょう: 177.092042g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ぶんしりょう: 177.67g/mol

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 283.9±23.0 °C at 760 mmHg

- フラッシュポイント: 125.5±22.6 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2-chloro-N-(pentan-3-yl)propanamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-chloro-N-(pentan-3-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047574-5g |

2-Chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 5g |

¥4235.0 | 2023-04-06 | |

| Chemenu | CM405200-250mg |

2-Chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95%+ | 250mg |

$140 | 2023-02-03 | |

| TRC | C370620-100mg |

2-Chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 100mg |

$ 95.00 | 2022-04-01 | ||

| Enamine | EN300-27931-1.0g |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 1.0g |

$256.0 | 2023-02-14 | |

| Enamine | EN300-27931-1g |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 1g |

$256.0 | 2023-09-09 | |

| Aaron | AR019LEP-500mg |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 500mg |

$266.00 | 2025-02-08 | |

| 1PlusChem | 1P019L6D-5g |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 5g |

$981.00 | 2023-12-27 | |

| 1PlusChem | 1P019L6D-1g |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 1g |

$362.00 | 2025-03-03 | |

| 1PlusChem | 1P019L6D-10g |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 10g |

$1423.00 | 2023-12-27 | |

| Enamine | EN300-27931-0.05g |

2-chloro-N-(pentan-3-yl)propanamide |

1016888-28-0 | 95% | 0.05g |

$42.0 | 2023-09-09 |

2-chloro-N-(pentan-3-yl)propanamide 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1016888-28-0 (2-chloro-N-(pentan-3-yl)propanamide) 関連製品

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬